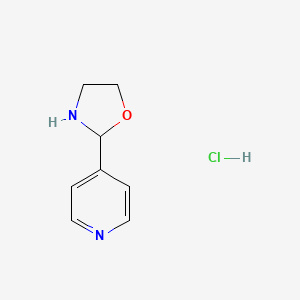
2-(Pyridin-4-yl)oxazolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-4-yl)oxazolidine hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)oxazolidine hydrochloride typically involves the reaction of 1,2-amino alcohols with pyridine derivatives. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids to form N-propargyloxazolidines . Another method involves transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions using readily available starting materials such as 1,2-amino alcohols and pyridine derivatives. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-4-yl)oxazolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts.
Major Products
The major products formed from these reactions include oxazolidinones, reduced oxazolidine derivatives, and substituted pyridine compounds.
Aplicaciones Científicas De Investigación
2-(Pyridin-4-yl)oxazolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of advanced materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-4-yl)oxazolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Pyridin-4-yl)oxazolidine hydrochloride include:
- 2-(Pyridin-2-yl)oxazolidine hydrochloride
- 2-(Pyridin-3-yl)oxazolidine hydrochloride
- 4-(Pyridin-4-yl)pyrimidin-2-yl)methanamine hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H11ClN2O |
|---|---|
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
2-pyridin-4-yl-1,3-oxazolidine;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;/h1-4,8,10H,5-6H2;1H |
Clave InChI |
VLJGGLSJMGCESS-UHFFFAOYSA-N |
SMILES canónico |
C1COC(N1)C2=CC=NC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B13009051.png)
![2-Hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid](/img/structure/B13009053.png)
![Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B13009060.png)
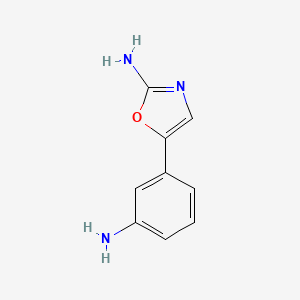
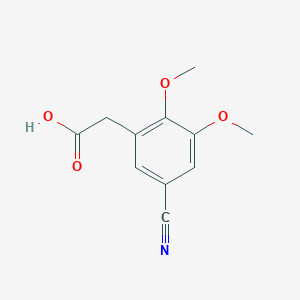

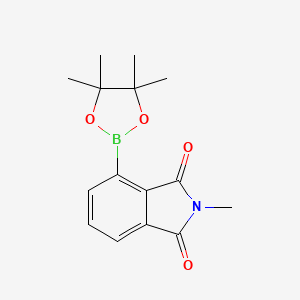
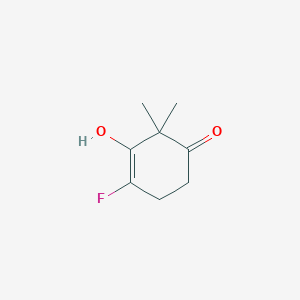
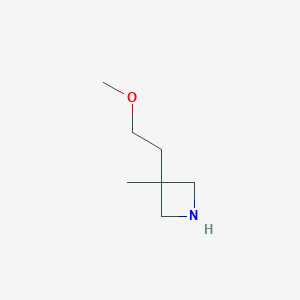
![7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009096.png)
![6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009102.png)
![1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride](/img/structure/B13009120.png)
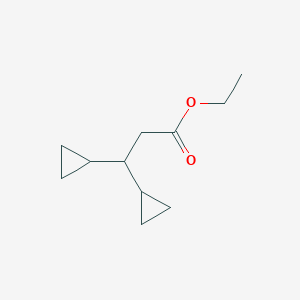
![tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13009126.png)
